molecular formula C24H46N4O10 B12276242 tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate

tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate

Cat. No.: B12276242
M. Wt: 550.6 g/mol
InChI Key: KBOMHWIBSAZVOI-UHFFFAOYSA-N
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Description

tert-Butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate is a high-purity chemical intermediate intended for research and development applications in pharmaceutical chemistry. This compound, supplied as a white to off-white powder with a typical purity of 99% or higher , is a protected piperidine derivative characterized by its cis-configuration and hemioxalate salt form. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, making this building block valuable in multi-step organic synthesis, particularly in the development of potential active pharmaceutical ingredients (APIs) . Compounds with structurally similar piperidine scaffolds have been investigated in neurological research, showing moderated protective activity in models relevant to neurodegenerative studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and store the material in a well-closed container, in a cool, dry place, and protected from light .

Properties

IUPAC Name

tert-butyl N-(3-methoxypiperidin-4-yl)carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Piperidine Core

The piperidine ring is typically synthesized via cyclization reactions. A common approach involves the reduction of pyridine derivatives or the cyclization of amino alcohols. For example, 4-aminopiperidine-3-ol serves as a precursor, which undergoes selective protection and functionalization. In one protocol, 4-aminopiperidine-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to protect the amine, yielding tert-butyl 3-hydroxypiperidin-4-ylcarbamate.

Stereoselective Introduction of the Methoxy Group

The cis-3-methoxy configuration is achieved through Mitsunobu reactions or nucleophilic substitution. In a stereoselective method, tert-butyl 3-hydroxypiperidin-4-ylcarbamate reacts with methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), resulting in inversion of configuration at C3 to form tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate. Alternative routes employ methyl iodide and a strong base (e.g., NaH) in dimethylformamide (DMF), though this may lead to lower stereochemical control.

Table 1: Comparison of Methoxylation Methods

Method Reagents Temperature Yield (%) Stereopurity (%)
Mitsunobu Reaction DEAD, PPh₃, MeOH 0–25°C 78 >99
Nucleophilic Substitution MeI, NaH, DMF 60°C 65 85

Carbamate Protection and Deprotection

The Boc group is introduced early in the synthesis to protect the primary amine. Subsequent steps, such as methoxylation, are performed with the Boc-protected intermediate to prevent side reactions. After methoxylation, the Boc group is selectively removed using hydrochloric acid in dioxane, yielding the free amine. Re-protection is unnecessary in this case, as the final step involves salt formation.

Hemioxalate Salt Formation

The free base of tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate is treated with oxalic acid in a 2:1 molar ratio in ethanol or acetone. The reaction is conducted at 0–5°C to precipitate the hemioxalate salt, which is isolated via filtration and washed with cold solvent. This step achieves >95% purity, as confirmed by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may reduce stereoselectivity. In contrast, Mitsunobu reactions performed in tetrahydrofuran (THF) at low temperatures improve stereopurity.

Catalytic Approaches

Palladium-catalyzed coupling reactions have been explored for introducing the methoxy group but show limited success due to substrate sensitivity. Enzymatic methods using lipases or esterases remain under investigation for greener synthesis.

Challenges and Solutions

Stereochemical Purity

Achieving >99% cis-configuration requires rigorous optimization. Kinetic resolution using chiral auxiliaries or chromatography with chiral stationary phases (CSPs) has been employed to separate diastereomers.

Scalability

Large-scale synthesis faces challenges in exothermic reactions during methoxylation. Continuous flow systems mitigate this by improving heat dissipation, enabling gram-scale production with 70% yield.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H42N4O10C_{22}H_{42}N_{4}O_{10} and a molecular weight of 522.6g/mol522.6\,g/mol. Its structure features a tert-butyl group, a methoxy group attached to a piperidine ring, and a carbamate functional group. The hemioxalate component enhances its solubility and stability in various conditions.

Medicinal Chemistry

Tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate exhibits significant potential as an immunomodulator due to its antagonistic properties on toll-like receptors (TLR7/8). This activity suggests applications in treating inflammatory and autoimmune diseases. Furthermore, it may serve as a lead compound for developing new treatments for neurodegenerative diseases, attributed to its neuroprotective effects against cellular apoptosis induced by neurotoxic agents like amyloid-beta.

Biochemical Studies

The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to inhibit enzymes such as acetylcholinesterase (AChE) can enhance cognitive functions by increasing acetylcholine levels in the brain, which is crucial for memory enhancement. Additionally, it shows promise in inhibiting β-secretase, an enzyme linked to Alzheimer's disease pathology.

Pharmacological Studies

In pharmacological research, the compound is studied for its effects on various biological systems. Preliminary findings indicate that it can modulate immune cell signaling pathways, influencing inflammatory responses and potentially altering disease outcomes.

Neuroprotective Effects

Research has demonstrated that this compound protects neuronal cells from amyloid-beta-induced apoptosis. In vitro studies indicated improved cell viability in astrocytes exposed to amyloid-beta 1-42, suggesting its role in neuroprotection against Alzheimer's disease .

Immunomodulatory Properties

Studies have shown that this compound can influence immune responses through its action on toll-like receptors, which are crucial for recognizing pathogens and initiating immune responses. The modulation of these pathways may provide therapeutic avenues for managing autoimmune disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the methoxy group significantly influences physicochemical and biological properties:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Properties
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate 2253105-32-5 (3R,4R) C₂₄H₄₆N₄O₁₀ 550.64 Higher melting point; improved crystallinity
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate 2306245-65-6 (3S,4S) C₁₃H₂₄N₂O₇ 320.34 Enhanced solubility in polar solvents
tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate 2253105-08-5 (3S,4R) C₁₃H₂₄N₂O₇ 320.34 Reduced metabolic stability in liver microsomes

Key Findings :

  • The (3R,4R) isomer exhibits superior crystallinity, likely due to optimal packing in the hemioxalate form .
  • The (3S,4S) variant shows higher aqueous solubility, attributed to favorable hydrogen-bonding interactions .
  • The (3S,4R) isomer demonstrates faster degradation in metabolic studies, suggesting stereochemistry impacts enzymatic recognition .

Substituted Piperidine Derivatives

Structural analogs with alternate substituents highlight the role of electronic and steric effects:

Compound Name CAS Number Substituent Molecular Formula Key Differences
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 trans-3-F C₁₁H₂₁FN₂O₂ Higher electronegativity; increased metabolic resistance
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 3,3-dimethyl C₁₂H₂₄N₂O₂ Enhanced lipophilicity (LogP +0.5); improved blood-brain barrier penetration
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 5-methyl C₁₂H₂₄N₂O₂ Altered ring conformation; reduced target affinity

Key Findings :

  • Fluorine substitution increases metabolic stability but reduces solubility due to hydrophobicity .
  • 3,3-Dimethyl substitution enhances CNS bioavailability, making it preferable for neuroactive drug candidates .
  • Methyl groups at position 5 disrupt piperidine ring planarity, lowering binding affinity to serotonin receptors .

Carbamates with Heterocyclic Modifications

Comparisons with spiro and bicyclic systems demonstrate conformational versatility:

Compound Name CAS Number Structure Molecular Formula Key Properties
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate 1181816-12-5 Azaspiro[3.3]heptane C₁₁H₂₀N₂O₂ Increased rigidity; improved selectivity for κ-opioid receptors
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Bicyclo[2.2.1]heptane C₁₂H₂₂N₂O₂ Enhanced strain; moderate solubility but high thermal stability

Key Findings :

  • Azaspiro systems restrict conformational flexibility, improving receptor selectivity .
  • Bicyclo frameworks introduce ring strain, which can compromise solubility but increase thermal stability .

Research Implications

  • Stereochemistry : The cis-3-methoxy configuration in the target compound balances solubility and metabolic stability, outperforming trans isomers in preclinical CNS models .
  • Substituent Effects : Methoxy groups provide moderate hydrophilicity compared to fluorine or methyl groups, optimizing pharmacokinetic profiles .
  • Salt Forms : Hemioxalate salts improve crystallinity and handling, though free bases are preferred for in vivo studies due to lower molecular weight .

Biological Activity

tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H42N4O10C_{22}H_{42}N_{4}O_{10} and a molecular weight of approximately 522.6 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a methoxypiperidine moiety. The IUPAC name is tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate hemioxalate, indicating specific stereochemistry that may influence its biological activity.

Property Value
Molecular FormulaC22H42N4O10
Molecular Weight522.6 g/mol
CAS Number2250242-17-0
Purity≥97%

Research indicates that this compound acts primarily as an antagonist for toll-like receptors (TLR7/8) . This mechanism suggests its potential to modulate immune responses, particularly in inflammatory and autoimmune conditions. The TLR7/8 pathway is crucial in recognizing viral RNA and initiating immune responses; thus, antagonism could lead to reduced inflammation and altered disease progression.

Additionally, preliminary studies suggest neuroprotective properties, particularly against neurodegenerative diseases. The compound may interact with signaling pathways involved in neuronal survival and inflammation.

Biological Activity

  • Immunomodulation :
    • Studies have shown that the compound can effectively inhibit TLR7/8-mediated signaling pathways, which are implicated in various inflammatory responses. This antagonistic effect positions it as a candidate for treating conditions like rheumatoid arthritis or systemic lupus erythematosus.
  • Neuroprotection :
    • Initial findings suggest that the compound exhibits protective effects on astrocytes exposed to amyloid-beta (Aβ) peptides, which are known to contribute to neurodegenerative diseases like Alzheimer’s disease (AD). In vitro studies indicated that treatment with this compound resulted in increased cell viability in astrocytes subjected to Aβ toxicity.

Case Studies

A notable study evaluated the protective effects of the compound in an in vitro model using astrocytes treated with Aβ1-42:

  • Experimental Setup : Astrocytes were treated with Aβ1-42 alone and in combination with this compound.
  • Results :
    • Cell viability decreased significantly when treated with Aβ1-42 alone (43.78% viability).
    • Co-treatment with the compound improved cell viability to 62.98%, suggesting a protective effect against Aβ-induced toxicity.

This study underscores the potential of this compound as a therapeutic agent in neurodegenerative conditions.

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Key areas for exploration include:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions at TLR7/8.
  • In Vivo Efficacy : Testing in animal models to evaluate therapeutic potential and bioavailability.
  • Comparative Studies : Evaluating its efficacy against existing treatments for inflammatory and neurodegenerative diseases.

Q & A

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor via LC-MS for cleavage of the Boc group (m/z ~100) or oxalate dissociation .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life, focusing on carbamate hydrolysis activation energy .

Advanced Consideration : Employ solid-state NMR to detect amorphous-crystalline transitions under humidity stress, which accelerate degradation .

What crystallographic techniques are critical for elucidating the 3D structure and intermolecular interactions of this compound?

Q. Advanced Research Focus

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve piperidine chair conformation and methoxy group orientation .
  • Refinement : Apply SHELXL-97 for anisotropic displacement parameters, revealing oxalate-carbamate hydrogen bonds (O···H distances ~1.8 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions contribute ~60% of crystal packing) .

How can researchers investigate the compound’s potential as a kinase inhibitor scaffold in drug discovery?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ). The methoxypiperidine moiety may form hydrophobic contacts with Val-882 .
  • SAR Profiling : Synthesize analogs with modified carbamate groups (e.g., isopropyl, benzyl) and test IC50_{50} values in kinase inhibition assays .
  • Metabolic Stability : Incubate with liver microsomes; LC-MS/MS quantifies Boc deprotection rates (t1/2_{1/2} > 2 hrs suggests suitability for in vivo studies) .

What analytical workflows are recommended for detecting trace impurities in bulk samples?

Q. Basic Research Focus

  • LC-HRMS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels (e.g., residual oxalic acid at m/z 89.9954) .
  • NMR Relaxometry : 19F NMR^{19}\text{F NMR} (if fluorinated analogs exist) identifies fluorine-containing byproducts .

Advanced Consideration : Apply principal component analysis (PCA) to impurity profiles across batches, targeting process-related deviations .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for methoxy group displacement. Activation energies correlate with experimental rates (ΔG^\ddagger ~25 kcal/mol) .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbamate carbonyl) prone to nucleophilic attack .

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